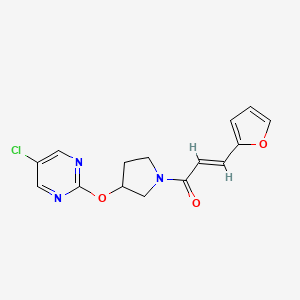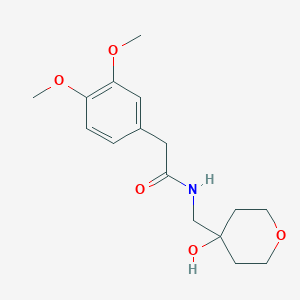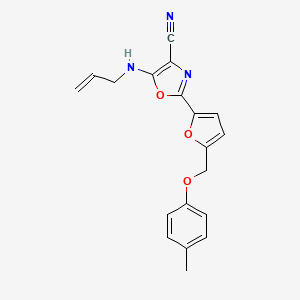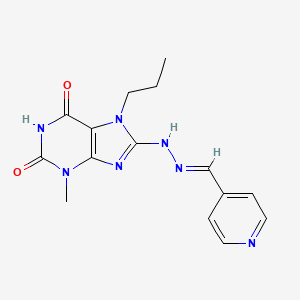
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives are widely used in medicinal chemistry and have a broad range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazin-1-yl substituted unfused heterobiaryls has been reported. The process involves systematic structural changes of the pyrimidine core moiety to quinazoline, pyridine, and benzene, changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .Chemical Reactions Analysis
The chemical reactions involving piperazin-1-yl substituted unfused heterobiaryls have been studied. The reactions include systematic structural changes of the pyrimidine core moiety .Wissenschaftliche Forschungsanwendungen
Dopamine D3 Receptor Ligands
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine: and its derivatives have been investigated as selective dopamine D3 receptor ligands. Substance use disorder (SUD) remains a significant medical challenge, particularly with drugs like cocaine. The D3 dopamine receptor has emerged as a potential therapeutic target for treating cocaine use disorder. Researchers have identified functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides as potent D3 binders with moderate to high selectivity over D2 receptors. These compounds offer improved solubility compared to initial lead compounds .
Antimicrobial and Antitubercular Properties
Piperazine derivatives, including 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine , have shown promise in antimicrobial and antitubercular applications. Their chemical structure contributes to their activity against bacterial and mycobacterial pathogens. Further research explores their potential as novel agents in combating infectious diseases.
DNA Damage Response Modulation
Compounds related to 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine have been studied for their impact on DNA damage response pathways. For instance, certain derivatives increase phosphorylation of H2AX, a marker of DNA double-strand breaks, in cancer cells. This suggests a potential role in cancer therapy, particularly in combination with other DNA repair inhibitors .
Anticancer Evaluation
Functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles, which share structural features with our compound, have been synthesized and evaluated for their anticancer properties. Oxazoles represent a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry. Researchers continue to explore their potential as novel anticancer agents .
5-HT7 Receptor Ligands
In the realm of serotonin receptor modulation, piperazin-1-yl substituted unfused heterobiaryls have been synthesized as ligands for the 5-HT7 receptors. Understanding the structural features that affect binding affinity provides valuable insights for drug development. Notably, compounds related to 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine have been part of this investigation .
Neurotransmitter Research
Finally, dopamine (5) plays a crucial role as a neurotransmitter in the central nervous system. Its impact on movement, behavioral motivations, and learning underscores the significance of compounds like 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-amine in neuropharmacology research .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperaquine and other piperazine derivatives , have been found to interact with various targets like Plasmodium falciparum’s haem detoxification pathway and histamine H3 and sigma-1 receptors .
Mode of Action
falciparum . This mechanism is expected to be similar to that of chloroquine .
Biochemical Pathways
For instance, piperaquine disrupts the detoxification of host heme in parasites , and certain piperazine derivatives have been found to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) .
Pharmacokinetics
Piperaquine, a structurally similar compound, is known to be slowly absorbed and exhibits multiple peaks in its plasma concentration curve, suggesting enterohepatic recycling .
Result of Action
For instance, certain piperazine derivatives have been found to induce apoptosis of tumor cells at concentrations of approximately 30-100 nM .
Action Environment
It’s worth noting that many drugs’ efficacy and stability can be influenced by factors such as temperature, ph, and presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-piperazin-1-yl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H3,7,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMVZCCVRIVQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)


![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)
